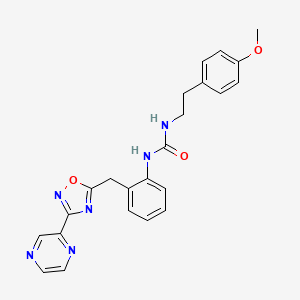![molecular formula C13H23NO4 B2615726 2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid CAS No. 2228717-54-0](/img/structure/B2615726.png)
2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-methyl-, 2-methylpropyl ester is a similar compound with the molecular formula C8H16O2 and a molecular weight of 144.2114 . It’s also known by other names such as Isobutyric acid, isobutyl ester; Isobutyl isobutyrate; 2-Methylpropyl isobutyrate; 2-Methylpropyl 2-methylpropanoate; 2-Methylpropyl 2-methylpropionate .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For Propanoic acid, 2-methyl-, 2-methylpropyl ester, the structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. For Propanoic acid, 2-methyl-, 2-methylpropyl ester, the molecular weight is 144.2114 .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Cycloaddition reactions are pivotal in creating complex cyclic structures, which are foundational in pharmaceuticals, agrochemicals, and material sciences. The study by Tornøe, Christensen, and Meldal (2002) on solid-phase [1,2,3]-triazoles synthesis via regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides presents a method potentially applicable to the functionalization or modification of "2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid" to enhance its utility or to create novel compounds with specific properties (Tornøe, Christensen, & Meldal, 2002).
Chemo-Enzymatic Synthesis
The chemo-enzymatic synthesis approach, which integrates chemical and biological catalysis, offers a pathway for producing complex molecules with high stereoselectivity and regioselectivity. Baba et al. (2018) demonstrated this by synthesizing diastereomers of 1-β-O-acyl glucuronides from racemic 2-{4-[(2-methylprop-2-en-1-yl)amino]phenyl}propanoic acid, indicating the potential for synthesizing derivatives of "2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid" using similar methods (Baba et al., 2018).
Catalytic Dehydration and Oxidation Processes
Catalytic dehydration and oxidation are critical in the transformation of organic compounds into valuable chemicals. Pyo et al. (2012) explored an integrated process for converting 2-methyl-1,3-propanediol to methacrylic acid, highlighting the potential of utilizing similar catalytic processes to derive useful chemicals from "2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid" (Pyo et al., 2012).
Cyclopentannulation Reactions
Cyclopentannulation reactions are essential for constructing cyclopentane rings, a common motif in natural products and pharmaceuticals. Hiyama et al. (1981) demonstrated a regio- and stereoselective cyclopentannulation with ketones and propargyl alcohol derivatives, suggesting that similar strategies could be applied to "2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid" for the synthesis of cyclic compounds (Hiyama et al., 1981).
Eigenschaften
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(7-6-8-13)12(4,5)9(15)16/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUGTLQBLLYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

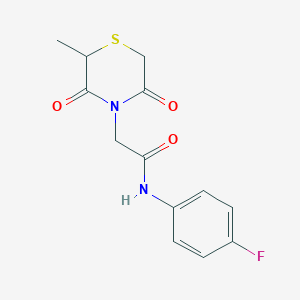
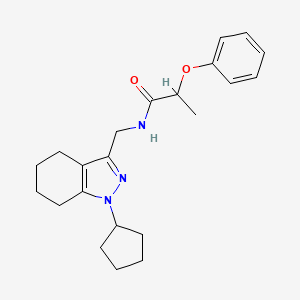
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2615650.png)
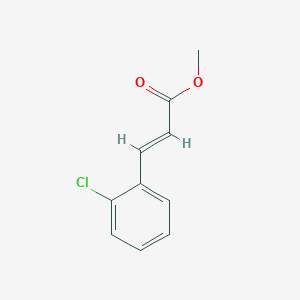
![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2615652.png)
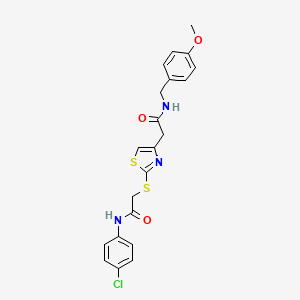
![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)
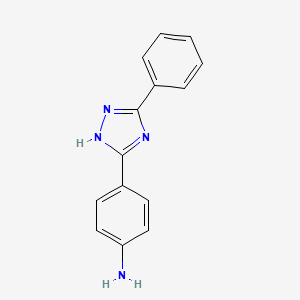
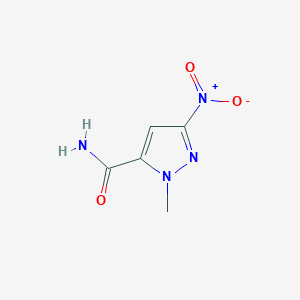
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2615661.png)
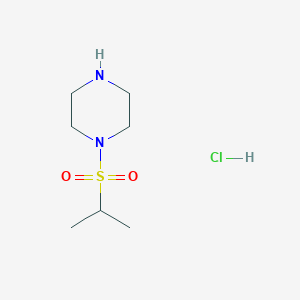
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
